4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, known as chalcones, are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Chalcones are involved in a wide range of biological activities, including antibacterial, antifungal, antioxidant, antitumor, anticancer, antimalarial, and anti-tb activity .
Result of Action
Chalcones are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate typically involves the reaction of 4-fluorocinnamic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate has a wide range of scientific research applications:
Comparison with Similar Compounds
4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate can be compared with other similar compounds, such as:
4-[3-(4-Fluorophenyl)acryloyl]phenyl carbamic acid tert-butyl ester: This compound has a similar structure but contains a carbamate group instead of a pivalate group.
4-[3-(4-Fluorophenyl)acryloyl]phenyl acetate: This compound has an acetate group instead of a pivalate group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-20(2,3)19(23)24-17-11-7-15(8-12-17)18(22)13-6-14-4-9-16(21)10-5-14/h4-13H,1-3H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLYMYOBXUZDO-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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